molecular formula C21H19FN6O3S B2628033 N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-82-3

N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2628033
M. Wt: 454.48
InChI Key: ZQDXCJFQBCCZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19FN6O3S and its molecular weight is 454.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Studies on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives illustrate the synthetic routes and structural elucidation of complex heterocyclic compounds, suggesting the compound may also be involved in similar synthetic pathways and applications in the development of new chemical entities (Hassneen & Abdallah, 2003).

Biological Activity and Drug Design

  • Research on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines and their affinity towards A1 and A2A adenosine receptors indicates these structures' potential in designing receptor-selective drugs, hinting at the pharmacological relevance of similar compounds in modulating physiological responses (Betti et al., 1999).

Radiopharmaceutical Development

  • The radiosynthesis of [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides demonstrates the compound's potential application in developing novel radiotracers for PET imaging, suggesting that structurally related compounds could be explored for similar diagnostic applications (Dollé et al., 2008).

Pharmacological Evaluations

  • The design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives for anticonvulsant and antidepressant activities showcase the therapeutic potential of pyrimidine derivatives in treating neurological disorders, indicating that compounds with similar frameworks could be valuable in drug discovery efforts for these indications (Zhang et al., 2016).

Antimicrobial Applications

  • Novel thieno and furopyrimidine derivatives have been synthesized and screened for antimicrobial activities, presenting an avenue for the development of new antibacterial agents from pyrimidine-based compounds, including potentially those structurally related to the compound (Hossain & Bhuiyan, 2009).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S/c1-30-15-7-8-17(31-2)16(9-15)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDXCJFQBCCZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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